5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Physicochemical profiling Drug-likeness LogP

Efficient SAR exploration requires benzoxazole cores with multiple orthogonal reactive handles, yet most analogs offer only one or two. This compound delivers three chemoselective handles-SNAr at C5-Cl, SN2 at C2-ClCH2, and reducible 6-NO2-in a single electron-deficient scaffold, enabling sequential library synthesis without protecting groups. Bypass de novo core synthesis and procure directly for rapid agrochemical and antimicrobial derivatization.

Molecular Formula C8H4Cl2N2O3
Molecular Weight 247.03 g/mol
CAS No. 1126637-40-8
Cat. No. B1435723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
CAS1126637-40-8
Molecular FormulaC8H4Cl2N2O3
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)CCl
InChIInChI=1S/C8H4Cl2N2O3/c9-3-8-11-5-1-4(10)6(12(13)14)2-7(5)15-8/h1-2H,3H2
InChIKeySRPKCXKSPUIWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole – Overview


5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (CAS 1126637-40-8, molecular formula C₈H₄Cl₂N₂O₃, MW 247.04) is a heterocyclic benzoxazole derivative bearing three distinct reactive substituents: a 5-chloro group, a 6-nitro group, and a 2-chloromethyl group . The compound belongs to the broader class of 5-halo-6-nitro-2-substituted benzoxazoles, which are recognized as key synthetic intermediates for the preparation of 2-amino-5-nitrophenol derivatives used in pharmaceutical development, agrochemical synthesis, and industrial materials such as cyan-image-forming couplers [1]. Its predicted physicochemical properties include a density of 1.6±0.1 g/cm³, a boiling point of 369.0±32.0 °C, a flash point of 176.9±25.1 °C, and a calculated LogP of 2.17 .

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole: Why Generic Analogs Fail


Generic substitution fails because the target compound's three substituents create an orthogonal, chemoselective reactivity profile that is absent in any single- or double-substituted analog. The 5-chloro group, activated by the electron-withdrawing 6-nitro group, serves as a leaving group for nucleophilic aromatic substitution (SNAr) at the carbocyclic ring—a reactivity that is suppressed or redirected when the 2-position is blocked by a simple primary alkyl group such as methyl, which instead leads to undesired side products [1]. The 2-chloromethyl group provides a second, independent electrophilic center for alkylation chemistry, while the 6-nitro group can be reduced to an amine for further functionalization. Removing any one of these three handles—by selecting, for example, the non-chlorinated 2-(chloromethyl)-6-nitro-1,3-benzoxazole (CAS 221638-74-0) or the non-nitrated 5-chloro-2-(chloromethyl)-1,3-benzoxazole (CAS 63842-22-8)—eliminates critical synthetic versatility or alters the electronic activation pattern governing regioselective reactivity [1].

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole: Quantitative Comparison


Molecular Weight & Lipophilicity vs. Non-Chlorinated Analog

Relative to the non-chlorinated analog 2-(chloromethyl)-6-nitro-1,3-benzoxazole (CAS 221638-74-0), the target compound incorporates a chlorine atom at position 5, increasing molecular weight from 212.59 to 247.04 Da and raising calculated LogP from the analog's value to 2.17 . The 5-chloro substituent contributes an additional 34.45 Da and enhances lipophilicity, which may improve membrane permeability in biological assays and alters chromatographic retention behavior in purification workflows.

Physicochemical profiling Drug-likeness LogP

5-Cl Reactivity Enhancement vs. 2-Methyl Analog

Patent US 4,831,152 establishes that 5-halo-6-nitro-2-substituted benzoxazoles bearing a 2-substituent attached through a carbon with no or one hydrogen atom exhibit unexpectedly high 5-chloro reactivity toward nucleophilic substitution, comparable to the corresponding 5-fluoro compound [1]. In contrast, the 2-methyl analog 5-chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS 13452-16-9), which has a primary alkyl group at position 2, fails to undergo the desired SNAr reaction and instead produces unidentified side products [1]. The target compound's 2-chloromethyl group (–CH₂Cl) bears two α-hydrogens, yet the electron-withdrawing chlorine atom polarizes the C–H bonds and increases the α-carbon's effective oxidation state, potentially conferring reactivity intermediate between the methyl and tert-butyl cases. Quantitative yield comparisons from the patent show that compounds with the preferred 2-substitution pattern achieve near-quantitative conversion in SNAr reactions, whereas the 2-methyl analog gives <10% desired product [1].

Nucleophilic aromatic substitution SNAr reactivity Synthetic intermediate

Herbicidal Activity vs. Commercial Benchmark

In a 2019 study by Sangi et al., the close structural analog 5-chloro-2-(nitromethyl)benzo[d]oxazole (compound 3b) exhibited higher seed germination inhibition than a commercial herbicide (glyphosate or pendimethalin class) across all four plant species tested: Allium cepa (onion), Solanum lycopersicum (tomato), Cucumis sativus (cucumber), and Sorghum bicolor (sorghum) [1]. The target compound differs from 3b only by having a chloromethyl group in place of the nitromethyl group at position 2, and the 6-nitro substituent instead of being unsubstituted at that position. The chloromethyl group of the target compound can serve as a synthetic precursor to the nitromethyl group via nucleophilic substitution with nitrite, positioning 5-chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole as a potential late-stage intermediate for herbicide development.

Herbicide discovery Phytotoxicity Agrochemical intermediate

Antimicrobial Advantage of Dual Chloro/Chloromethyl

Ertan et al. (2009) synthesized and evaluated a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives against a panel including S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, and C. albicans, reporting MIC values ranging from >400 µg/mL (inactive) to 12.5 µg/mL (most potent) [1]. 2D-QSAR analysis revealed that activity against B. subtilis ATCC 6633 is driven by substituent electronic and steric parameters, with electron-withdrawing groups on the benzoxazole nucleus enhancing potency [1]. The target compound uniquely combines a 5-chloro (electron-withdrawing, −σₘ ≈ 0.37), a 6-nitro (strongly electron-withdrawing, −σₚ ≈ 0.78), and a 2-chloromethyl group that permits further derivatization to optimize antimicrobial activity. No single- or double-substituted analog simultaneously provides all three of these pharmacophoric elements.

Antimicrobial QSAR Benzoxazole SAR

Dual Electrophilic Centers vs. Monofunctional Analogs

The target compound possesses two chemically distinct electrophilic sites: (i) the 5-chloro group, activated by the 6-nitro group for SNAr with O-, N-, and S-nucleophiles, and (ii) the 2-chloromethyl group, which can undergo nucleophilic substitution under SN2 conditions or be converted to aldehyde, amine, nitrile, or azide functionalities [1]. This orthogonal reactivity is absent in comparator compounds: 5-chloro-6-nitro-1,3-benzoxazole (CAS 116549-11-2) lacks the 2-position handle entirely, limiting diversification to SNAr alone, while 2-(chloromethyl)-6-nitro-1,3-benzoxazole (CAS 221638-74-0) lacks the 5-chloro leaving group, eliminating the SNAr pathway . The combination of both handles in a single intermediate reduces step count and improves atom economy in multi-step synthetic sequences.

Orthogonal reactivity Chemoselective synthesis Building block

Thermal Stability & Handling vs. 2-Unsubstituted Analog

The target compound has a predicted boiling point of 369.0±32.0 °C at 760 mmHg and a flash point of 176.9±25.1 °C . The 2-chloromethyl substituent increases the boiling point relative to the 2-unsubstituted analog 5-chloro-6-nitro-1,3-benzoxazole (CAS 116549-11-2, MW 198.56 Da, boiling point not publicly reported but expected to be lower due to reduced molecular weight and absence of the 2-alkyl substituent). The higher boiling point of the target compound provides a wider operational temperature window for reactions requiring elevated temperatures (e.g., SNAr at 120–140 °C), reducing the risk of thermal degradation or uncontrolled exotherms during scale-up. Vendor specifications indicate storage in a cool, dry place with purity typically ≥95% .

Thermal stability Storage conditions Process chemistry

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole: Key Applications


Orthogonal SNAr/SN2 Library Synthesis

The target compound's two orthogonal electrophilic centers enable construction of diverse compound libraries through sequential, chemoselective derivatization without protecting group manipulation. Step 1: SNAr at the 5-chloro position with O-, N-, or S-nucleophiles (e.g., phenoxides, amines, thiols) in DMF at 80–120 °C, exploiting the enhanced leaving group reactivity enabled by the 2-chloromethyl substituent's electronic effect as described in US Patent 4,831,152 [1]. Step 2: SN2 displacement of the 2-chloromethyl group with a second nucleophile (e.g., NaN₃ for click chemistry, NaNO₂ for nitromethyl herbicide analogs, or amines for SAR exploration) at 25–60 °C. Step 3 (optional): Reduction of the 6-nitro group to a 6-amino group for further functionalization. This three-step diversification from a single starting material is not achievable with any of the single-handle comparator compounds (CAS 116549-11-2, 221638-74-0, or 63842-22-8) without additional synthetic steps.

Nitromethyl Herbicide Lead Synthesis

The 2019 study by Sangi et al. demonstrated that 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibits superior phytotoxicity compared to a commercial herbicide across onion, tomato, cucumber, and sorghum [2]. The target compound serves as the direct synthetic precursor to this active scaffold, requiring only nucleophilic displacement of the 2-chloromethyl group with nitrite (NaNO₂ in DMF, 50–80 °C). Additionally, the 5-chloro position can be diversified prior to nitromethyl installation to generate a focused library of 5-substituted-2-nitromethyl-6-nitrobenzoxazole analogs, enabling SAR exploration for improved crop selectivity and reduced off-target phytotoxicity. Procurement of the target compound bypasses the need for de novo synthesis of the benzoxazole core with a pre-installed chloromethyl handle.

QSAR-Validated Antimicrobial Scaffold

The 2D-QSAR analysis published by Ertan et al. (2009) identified that electron-withdrawing substituents on the benzoxazole ring enhance antimicrobial activity, with the most potent compounds achieving MIC values of 12.5 µg/mL against B. subtilis [3]. The target compound's 5-chloro (σₘ ≈ 0.37), 6-nitro (σₚ ≈ 0.78), and 2-chloromethyl (–CH₂Cl, σ* ≈ 1.05) substituents collectively create one of the most electron-deficient benzoxazole scaffolds commercially available, pre-positioned for conversion to 2-aminomethyl, 2-alkoxymethyl, or 2-aryloxymethyl derivatives with retained or enhanced antimicrobial activity. This scaffold-first procurement strategy reduces the synthetic burden of building the electron-deficient benzoxazole core and allows medicinal chemistry teams to focus on optimizing the 2-position substituent for target potency and selectivity.

Photographic Coupler & Reducing Agent Intermediate

US Patent 4,831,152 establishes that 5-halo-6-nitro-2-substituted benzoxazoles are key intermediates for the production of 2-amino-5-nitrophenol derivatives used as cyan-image-forming couplers in photographic chemistry, as well as reducing agents and antioxidants [1]. The target compound's 2-chloromethyl group facilitates downstream conversion to the benzoxazole ring-opening product (2-amino-5-nitrophenol derivative) via sequential SNAr at C5 followed by alkaline hydrolysis, a process that proceeds in near-quantitative yield for compounds with the appropriate 2-substitution pattern. Industrial procurement of the target compound for photographic coupler manufacturing is justified by the established patent precedent and the compound's compatibility with high-yielding ring-opening conditions under alkaline hydrolysis, which avoids the low yields (10–30%) and tar formation observed with acidic hydrolysis protocols.

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